molecular formula C11H11ClN4 B232791 4-N-苄基-6-氯嘧啶-2,4-二胺 CAS No. 91066-67-0

4-N-苄基-6-氯嘧啶-2,4-二胺

货号 B232791
CAS 编号: 91066-67-0
分子量: 234.68 g/mol
InChI 键: GXNJAZPAQIPYMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-N-benzyl-6-chloropyrimidine-2,4-diamine, also known as BCDMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCDMA belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

科学研究应用

光电材料

研究重点介绍了嘧啶衍生物(包括与4-N-苄基-6-氯嘧啶-2,4-二胺类似的结构)在新型光电材料创制中的重要性。这些化合物对于开发发光小分子、用于光致和电致发光的螯合物以及有机发光二极管(OLED)材料至关重要。具体而言,具有扩展的π共轭体系的衍生物表现出电致发光特性,使其在制造OLED材料(包括白色OLED和高效红色磷光OLED)中具有价值。此外,嘧啶衍生物还被探索用于非线性光学材料和比色pH传感器中的潜在应用,突出了它们在光电应用中的多功能性(Lipunova 等人,2018)

分子相互作用和互变异构

嘌呤和嘧啶碱的互变异构平衡的研究,包括与4-N-苄基-6-氯嘧啶-2,4-二胺相关的化合物,提供了对分子相互作用对这些平衡的影响的见解。研究嘧啶的氧代和羟基互变异构形式的相对稳定性(受与其环境的相互作用影响)对于理解核酸碱识别和结合的分子基础至关重要。这项研究对于理解生物化学和分子生物学的基本方面至关重要(Person 等人,1989)

抗阿尔茨海默病剂

嘧啶衍生物(可能包括结构上类似于4-N-苄基-6-氯嘧啶-2,4-二胺的化合物)已被研究其作为抗阿尔茨海默病剂的治疗潜力。嘧啶骨架的无毒性和合成可行性使其成为减轻神经系统疾病的研究重点。探索这些化合物用于抗阿尔茨海默病的应用强调了为解决此类疾病的有效治疗方法开发所面临的挑战。这些化合物的构效关系(SAR)研究为新治疗剂的合理设计提供了框架,证明了嘧啶衍生物的显着药用潜力(Das 等人,2021)

属性

IUPAC Name

4-N-benzyl-6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNJAZPAQIPYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363293
Record name 4-N-benzyl-6-chloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-benzyl-6-chloropyrimidine-2,4-diamine

CAS RN

91066-67-0
Record name 4-N-benzyl-6-chloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-benzyl-6-chloropyrimidine-2,4-diamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG2V2NKW2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-4,6-dichloropyrimidine (0.5 g, 3.05 mmol), benzylamine (0.35 ml, 3.2 mmol), potassium carbonate (0.25 g, 1.81 mmol) and ethanol (15 ml) were heated to reflux for 16 h. The reaction mixture was cooled to room temperature and the solvents were removed under reduced pressure. The residue was triturated with ethyl acetate and the white product was collected by filtration. Concentration of the ethyl acetate filtrate also afforded a second crop of product. The combined solids were dried to give the required pyrimidine (0.36 g, 50%), m.p. 136° C.; δH (200 MHz, d6-DMSO) 4.55 (2H, br s, OCH2), 5.87 (1H, br s, C(5)H), 6.54 (2H, br s, NH2), 7.35-7.41 (5H, m, C6H5), 7.72 (1H, m, NH); m/z (+EI) 234 (M+, 85%), 106 (100), 91 (C6H5CH2+, 51%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

To 4,6-dichloro-2-pyrimidinamine (0.5 g, 3.1 mmol) in EtOH (10 mL) was added Hunig's base (1.1 mL, 6.1 mmol) followed by benzylamine (0.37 mL, 3.35 mmol) and the reaction mixture was stirred overnight at 100° C. The reaction mixture was poured onto water and EtOAc. The organic layer was separated and the aqueous layer was further extracted with EtOAc. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated to afford the crude title compound (670 mg) as a yellow solid. LC-MS (ES) m/z=235 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。